molecular formula C18H24N2O6 B14008042 Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate CAS No. 51865-67-9

Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate

Cat. No.: B14008042
CAS No.: 51865-67-9
M. Wt: 364.4 g/mol
InChI Key: ACZXKHUAGFRWOR-UHFFFAOYSA-N
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Description

Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate, also known as diethyl N-[4-(methylamino)benzoyl]-L-glutamate, is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is a derivative of glutamic acid and is characterized by the presence of a benzoyl group substituted with a formyl(methyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate typically involves the reaction of diethyl N-(p-aminobenzoyl)-L-glutamate with methylating agents. One common method includes a one-pot process of benzylation and methylation, followed by debenzylation using palladium on carbon (Pd/C) as a catalyst . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzoyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate involves its interaction with specific molecular targets. It acts as an antifolate by inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to the suppression of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antifolate drug used in cancer therapy.

    Pemetrexed: Another antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Raltitrexed: Used in the treatment of colorectal cancer.

Uniqueness

Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

51865-67-9

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

diethyl 2-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C18H24N2O6/c1-4-25-16(22)11-10-15(18(24)26-5-2)19-17(23)13-6-8-14(9-7-13)20(3)12-21/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,23)

InChI Key

ACZXKHUAGFRWOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O

Origin of Product

United States

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